4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline
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Overview
Description
The compound “4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline” is a complex organic molecule. It contains several functional groups, including an aniline group, a nitro group, a triazole ring, and a trifluoromethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as melting point, boiling point, and solubility, can be predicted based on the types of functional groups present .Scientific Research Applications
Photoluminescence and Electrochemical Properties
Photoluminescent Copper(I) Complexes : Copper(I) complexes with amido-triazolato ligands, including compounds similar to the queried chemical, demonstrate photoluminescence, ranging from yellow to red-orange in various states. These complexes exhibit long-lived photoluminescence with modest quantum yields, making them potentially significant in photonic and electronic applications (Manbeck, Brennessel, & Eisenberg, 2011).
Synthesis and Chemical Reactions
Polyfunctional Imidazoles : Research involving 1-aryl-4-chloro-5-(2-nitroethenyl)-1H-imidazoles, closely related to the inquired chemical, explores Michael addition reactions with thiols and aromatic amines, leading to the formation of various compounds. Such reactions and the resultant compounds could be critical in synthesizing new materials or pharmaceuticals (Chornous et al., 2017).
Material Science and Thermal Stability
Electrochromic Materials : A study on novel donor–acceptor systems involving compounds structurally related to the queried chemical demonstrates their potential in electrochromic applications. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, hinting at their applicability in smart windows and display technologies (Li et al., 2017).
Thermal Stability of Energetic 1,2,4-Triazoles : The thermal stability of triazoles, which share a structural motif with the queried chemical, is studied in relation to the bond lengths of chemical substituents. Understanding the thermal stability and decomposition mechanisms of such compounds is crucial in their application as propellants or explosives (Rao et al., 2016).
Bioactive Compounds and Antimicrobial Activities
Novel Quinazolinone Derivatives : The synthesis of quinazolinone derivatives involving reactions with aromatic amines, including compounds resembling the queried chemical, showcases their potential antimicrobial activities. Such compounds could contribute significantly to the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and compounds containing nitro groups can be explosive. Additionally, compounds containing aromatic rings, such as this one, can be harmful if inhaled, ingested, or come into contact with the skin .
properties
IUPAC Name |
4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O3/c1-30-14-8-6-13(7-9-14)26-16(24-25-17(26)18(20,21)22)15(27(28)29)10-23-12-4-2-11(19)3-5-12/h2-10,23H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTBYHIXSWXWGN-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(=CNC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)/C(=C/NC3=CC=C(C=C3)Cl)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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